molecular formula C18H18ClN3O3S B5131088 N-(3-butoxy-2-quinoxalinyl)-4-chlorobenzenesulfonamide

N-(3-butoxy-2-quinoxalinyl)-4-chlorobenzenesulfonamide

Cat. No. B5131088
M. Wt: 391.9 g/mol
InChI Key: DFJCJVJMLVRPJJ-UHFFFAOYSA-N
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Description

Sulfonamides are a class of organic compounds widely studied for their diverse biological activities, including antimicrobial and anticancer properties. The compound "N-(3-butoxy-2-quinoxalinyl)-4-chlorobenzenesulfonamide" falls within this category, suggesting potential pharmacological applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or nitrogen-containing heterocycles. For instance, Bułakowska et al. (2020) synthesized a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives, evaluating their anticancer activity (Bułakowska et al., 2020). Similar methodologies could be applied to synthesize the compound , with variations to incorporate the specific butoxy and quinoxalinyl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The structural analysis often involves spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography to determine the configuration and conformation of the synthesized compounds. For example, the crystal structure of a related sulfonamide compound revealed a distorted tetrahedral geometry around the sulfur atom, with the quinoxaline ring system being almost planar (Liu, Ruble, & Arora, 1994).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including hydrolysis, amidation, and nucleophilic substitution, which can alter their chemical and biological properties. These reactions are crucial for modifying the structure to enhance activity or reduce toxicity.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in biological systems. These properties can be influenced by the compound's molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as acidity, basicity, and reactivity with other chemical entities, play a significant role in their mechanism of action. For example, the sulfonamide group's ability to act as a hydrogen bond donor and acceptor contributes to its interaction with biological targets.

For more specific details on "N-(3-butoxy-2-quinoxalinyl)-4-chlorobenzenesulfonamide," including its synthesis, structure, and properties, further targeted research and experimental studies would be required due to the scarcity of direct references in available literature.

References

properties

IUPAC Name

N-(3-butoxyquinoxalin-2-yl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-2-3-12-25-18-17(20-15-6-4-5-7-16(15)21-18)22-26(23,24)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJCJVJMLVRPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-butoxyquinoxalin-2-yl)-4-chlorobenzene-1-sulfonamide

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